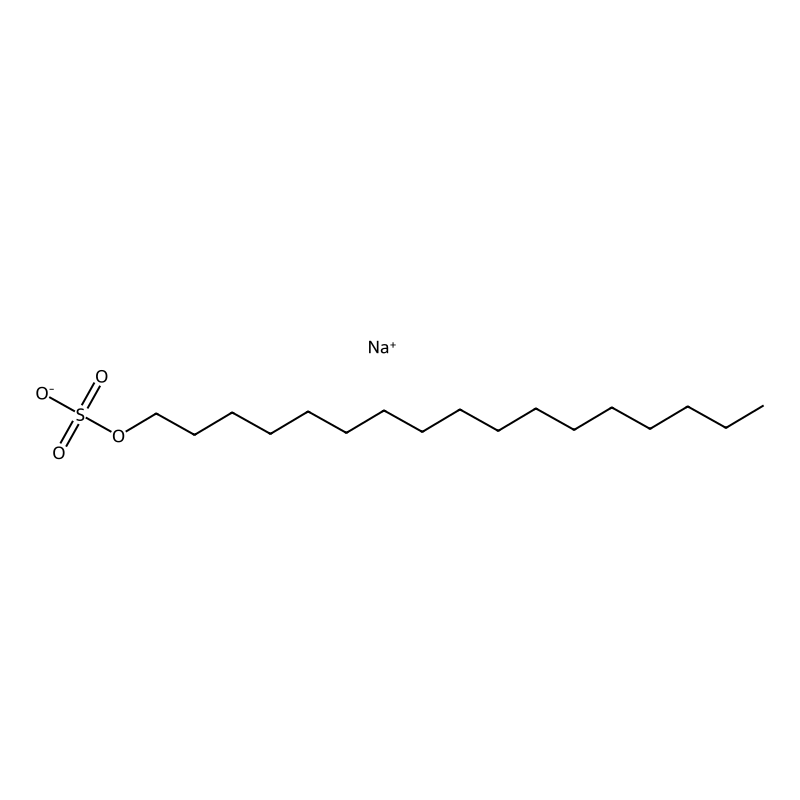Sodium heptadecyl sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Sodium heptadecyl sulfate is an anionic surfactant characterized by its long hydrophobic alkyl chain, derived from heptadecanol. Its chemical formula is and it has a molecular weight of approximately 359.5 g/mol. The compound is known for its unique surfactant properties, which are influenced by the length of its alkyl chain. This compound is often utilized in various industrial and research applications due to its ability to enhance solubility and facilitate
Sodium heptadecyl sulfate primarily participates in substitution reactions due to the presence of the sulfate group. It can also undergo oxidation and reduction reactions under specific conditions.
Common Reactions Include:- Substitution Reactions: These typically involve nucleophiles such as hydroxide ions.
- Oxidation Reactions: Carried out using oxidizing agents like hydrogen peroxide.
- Reduction Reactions: May involve reducing agents such as sodium borohydride.
The products formed from these reactions vary based on the reagents and conditions used, with potential outcomes including alcohols, ethers, or sulfonic acids.
The synthesis of sodium heptadecyl sulfate typically involves a two-step process:
- Reaction of Heptadecanol with Chlorosulfonic Acid: This reaction occurs in a chloroform solvent under controlled temperature conditions.
- Neutralization: The resulting product is neutralized with sodium hydroxide to yield sodium heptadecyl sulfate.
In industrial settings, this process is optimized for higher yields and purity, often involving recrystallization to achieve the desired quality .
Sodium heptadecyl sulfate has a wide range of applications across various fields:
- Chemistry: Used as a surfactant to enhance solubility and reaction rates in chemical processes.
- Biology: Employed in cell lysis buffers for extracting cellular components.
- Medicine: Utilized in drug delivery systems due to its micelle-forming capabilities.
- Industry: Applied in the production of detergents, emulsifiers, and dispersants .
While specific interaction studies focusing solely on sodium heptadecyl sulfate are scarce, related compounds have shown significant interactions with biological membranes and cellular components. For instance, sodium tetradecyl sulfate has been studied for its effects on endothelial cells, indicating that sodium heptadecyl sulfate may similarly interact with biological membranes, potentially leading to cytotoxic effects.
Sodium heptadecyl sulfate can be compared with several similar compounds that share structural characteristics but differ in their alkyl chain lengths or functional groups:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium dodecyl sulfate | Shorter alkyl chain; widely used in laboratory settings | |
| Sodium tetradecyl sulfate | Intermediate chain length; used in medical applications | |
| Sodium hexadecyl sulfate | Similar to sodium heptadecyl sulfate but shorter chain |
Uniqueness
Sodium heptadecyl sulfate stands out due to its longer alkyl chain compared to these similar compounds, which provides distinct surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Physical Description
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 42 of 296 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 254 of 296 companies with hazard statement code(s):;
H228 (19.29%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (51.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (99.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant
Other CAS
5910-79-2
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
General Manufacturing Information
Sulfuric acid, mono-C16-18-alkyl esters, sodium salts: ACTIVE








